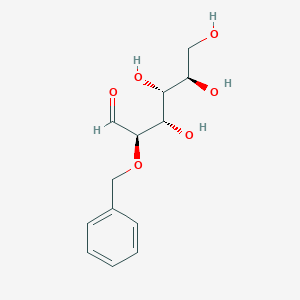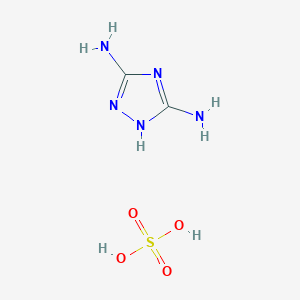
Potassium (2,6-difluorophenyl)trifluoroborate
説明
Potassium (2,6-difluorophenyl)trifluoroborate is a chemical compound with the CAS Number: 267006-25-7 . It has a molecular weight of 219.99 . The compound is a white to off-white solid and is typically stored in a refrigerator . It is a special class of organoboron reagents that are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborate salts have been used as stable reagents for difficult alkyl transfers . They are often employed in the Suzuki-Miyaura cross-coupling reaction, which is a powerful means to effect transformations . The organoboron reagents used in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Molecular Structure Analysis
The IUPAC name for this compound is potassium (2,6-difluorophenyl) (trifluoro)borate (1-) . The InChI code for this compound is 1S/C6H3BF5.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1 .Chemical Reactions Analysis
Potassium trifluoroborate salts have been used in a vast array of C–C bond forming reactions . They are versatile coupling partners and have been used in the syntheses of various natural products and biologically significant analogues . They have also been used in the C-SuFEx linkage of sulfonimidoyl fluorides and organotrifluoroborates .Physical And Chemical Properties Analysis
Potassium (2,6-difluorophenyl)trifluoroborate is a white to off-white solid . and is typically stored in a refrigerator . The shipping temperature is room temperature .科学的研究の応用
Chemical Synthesis and Reactions
Potassium (2,6-difluorophenyl)trifluoroborate is involved in various chemical synthesis and reaction processes. Molander and Rivero (2002) demonstrated its use in Suzuki cross-coupling reactions with aryl or alkenyl halides or triflates, highlighting its stability and reactivity under various conditions (Molander & Rivero, 2002). Similarly, Molander and colleagues (2011) explored its application in Suzuki-Miyaura cross-coupling reactions, showcasing its effectiveness with a variety of aryl and hetaryl chlorides (Molander, Shin, 2011).
Advancements in Synthesis Techniques
Advancements in the synthesis of potassium trifluoroborates have been a significant area of research. Molander and Hoag (2003) developed an improved synthesis method for potassium (trifluoromethyl)trifluoroborate, enhancing its yield and scalability (Molander & Hoag, 2003).
Applications in Organic Chemistry
The utility of potassium trifluoroborates in organic chemistry, including potassium (2,6-difluorophenyl)trifluoroborate, is well-documented. Darses and Genêt (2003) discussed the preparation and reactivity of these compounds, highlighting their advantages over traditional organoboron reagents in various reactions (Darses & Genêt, 2003).
Exploration of Lewis Acidity and Binding Studies
Research has also delved into the Lewis acidity of potassium trifluoroborate compounds. Lee et al. (2011) investigated a triarylborane bearing peripheral o-carborane cages, exploring its fluoride ion binding properties and demonstrating the compound's Lewis acidic nature (Lee et al., 2011).
Exploration in Organic Reactions
Potassium trifluoroborate salts have been studied extensively for their roles in various organic reactions. For instance, Mandel et al. (2005) explored the photochemistry of 2,6-difluorophenyl azide, contributing to the understanding of the reactive intermediates in such systems (Mandel et al., 2005).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
作用機序
Target of Action
Potassium (2,6-difluorophenyl)trifluoroborate is a type of organoboron reagent . The primary targets of this compound are unsaturated alkyl or aryl groups, where it acts as a nucleophilic boronated coupling reagent .
Mode of Action
The interaction of Potassium (2,6-difluorophenyl)trifluoroborate with its targets involves the formation of carbon-carbon (C-C) bonds . This is achieved through a process known as Suzuki-Miyaura-type reactions . The compound hydrolyses to the corresponding boronic acid in situ .
Biochemical Pathways
The action of Potassium (2,6-difluorophenyl)trifluoroborate affects several biochemical pathways. It is involved in the epoxidation of carbon-carbon double bonds in unsaturated alkyl or aryl groups . This process proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Pharmacokinetics
It is known that the compound is moisture- and air-stable , suggesting that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are yet to be fully understood.
Result of Action
The result of the action of Potassium (2,6-difluorophenyl)trifluoroborate is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, making the compound a valuable tool in organic chemistry .
Action Environment
The action of Potassium (2,6-difluorophenyl)trifluoroborate is influenced by environmental factors. The compound is stable in both air and moisture , which suggests that it can be used in a variety of environmental conditions.
特性
IUPAC Name |
potassium;(2,6-difluorophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF5.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCOCDVVPJFGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC=C1F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF5K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635527 | |
| Record name | Potassium (2,6-difluorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2,6-difluorophenyl)trifluoroborate | |
CAS RN |
267006-25-7 | |
| Record name | Potassium (2,6-difluorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium (2,6-difluorophenyl)trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)



![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)



